

Chemical structure and properties of Pyruvate Carboxylase-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-5

Cat. No.: B15613511 Get Quote

An In-Depth Technical Guide to Pyruvate Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate carboxylase (PC) is a vital, biotin-dependent mitochondrial enzyme that plays a critical role in intermediary metabolism. It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle intermediates consumed in various biosynthetic pathways. This guide provides a comprehensive overview of the chemical structure, properties, and biological functions of pyruvate carboxylase, offering insights for researchers and professionals in drug development seeking to understand its significance as a potential therapeutic target. At present, information regarding a specific inhibitor designated as "Pyruvate Carboxylase-IN-5" is not available in the public domain. Therefore, this document will focus on the well-characterized aspects of the enzyme itself.

Chemical Structure and Properties of Pyruvate Carboxylase

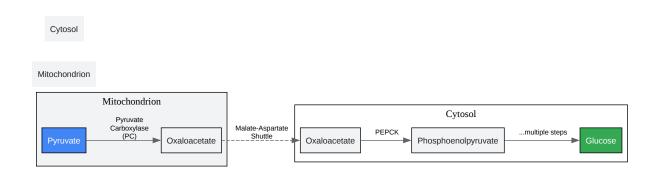
Pyruvate carboxylase is a tetrameric enzyme, with each identical subunit containing four distinct functional domains:

- Biotin Carboxylation (BC) Domain: This domain catalyzes the ATP-dependent carboxylation of the covalently attached biotin cofactor.
- Carboxyltransferase (CT) Domain: The carboxyl group is transferred from carboxybiotin to pyruvate in this domain, forming oxaloacetate.
- Biotin Carboxyl Carrier Protein (BCCP) Domain: This domain contains the biotin prosthetic group attached to a specific lysine residue and acts as a swinging arm, transferring the carboxyl group between the BC and CT domains.
- PC Tetramerization (PT) Domain: This domain is responsible for the formation of the active tetrameric structure of the enzyme.

The overall structure of the active enzyme is a tetrahedron-like arrangement of the four subunits.[1][2]

Table 1: Key Properties of Pyruvate Carboxylase

Property	Description	References
EC Number	6.4.1.1	[1][2]
Cofactor	Biotin	[1]
Substrates	Pyruvate, HCO₃⁻, ATP	[1]
Products	Oxaloacetate, ADP, Pi	[1]
Cellular Location	Mitochondria	[3]
Quaternary Structure	Homotetramer	[2][4]
Allosteric Activator	Acetyl-CoA	[4][5]
Allosteric Inhibitor	Aspartate	[5]


Biological Function and Signaling Pathways

Pyruvate carboxylase is a crucial enzyme in several metabolic pathways, primarily by ensuring a sufficient supply of oxaloacetate.

Gluconeogenesis

In the liver and kidney, PC is the first committed step in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors like pyruvate and lactate.[1][6] The oxaloacetate produced by PC is a direct precursor for the synthesis of phosphoenolpyruvate (PEP), a key intermediate in the gluconeogenic pathway.

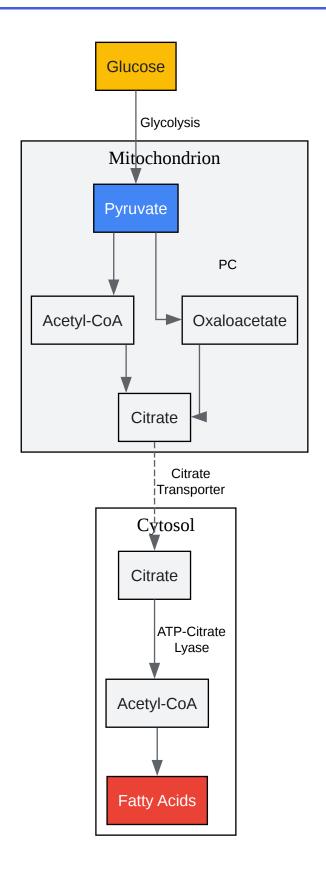

Click to download full resolution via product page

Diagram 1: Role of Pyruvate Carboxylase in Gluconeogenesis.

Lipogenesis

In adipose tissue and the liver, PC provides the oxaloacetate necessary for the synthesis of citrate in the mitochondria. Citrate is then exported to the cytosol, where it is cleaved to produce acetyl-CoA, the primary building block for fatty acid synthesis.[5][6]

Click to download full resolution via product page

Diagram 2: Involvement of Pyruvate Carboxylase in Lipogenesis.

Neurotransmitter Synthesis

In the brain, PC is involved in the synthesis of neurotransmitters. The oxaloacetate produced can be converted to α -ketoglutarate, a precursor for the synthesis of glutamate and GABA.[2]

Experimental Protocols Assay of Pyruvate Carboxylase Activity

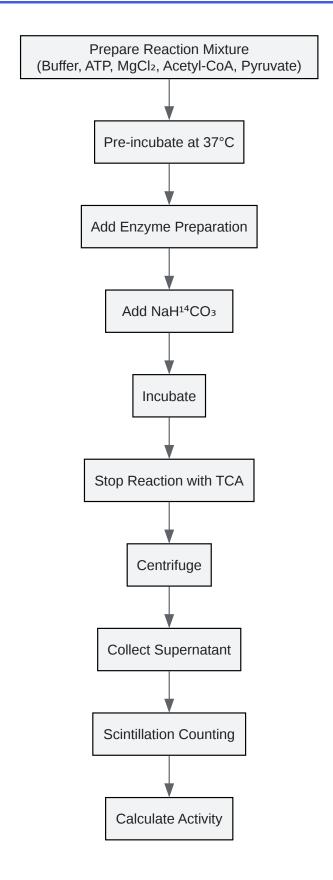
A common method to determine PC activity is by measuring the incorporation of radiolabeled bicarbonate ($H^{14}CO_3^-$) into acid-stable oxaloacetate.

Materials:

- Enzyme preparation (e.g., isolated mitochondria or purified PC)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- ATP solution
- MgCl₂ solution
- Acetyl-CoA solution
- Pyruvate solution
- NaH¹⁴CO₃ solution
- Trichloroacetic acid (TCA)
- Scintillation cocktail
- Scintillation counter

Protocol:

- Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, acetyl-CoA, and pyruvate.
- Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).



- Initiate the reaction by adding the enzyme preparation.
- Start the timing and add NaH¹⁴CO₃ to the reaction mixture.
- After a defined incubation period, stop the reaction by adding a strong acid like TCA. This will precipitate proteins and remove unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.
- Centrifuge the mixture to pellet the precipitated protein.
- Take an aliquot of the supernatant containing the ¹⁴C-labeled oxaloacetate.
- Add the aliquot to a scintillation cocktail and measure the radioactivity using a scintillation counter.
- Calculate the enzyme activity based on the amount of incorporated radioactivity per unit time per amount of enzyme.

Click to download full resolution via product page

Diagram 3: Workflow for Pyruvate Carboxylase Activity Assay.

Conclusion

Pyruvate carboxylase is a fundamentally important enzyme that sits at the crossroads of major metabolic pathways. Its critical roles in gluconeogenesis, lipogenesis, and neurotransmitter synthesis make it an enzyme of significant interest in various physiological and pathological states, including diabetes, obesity, and neurological disorders. While specific inhibitors like "Pyruvate Carboxylase-IN-5" are not yet characterized in publicly available literature, the detailed understanding of the enzyme's structure, function, and regulation provides a solid foundation for the future development of targeted therapeutics. Further research into novel inhibitors of PC could hold promise for the treatment of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pyruvate carboxylase Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. youtube.com [youtube.com]
- 4. Pig liver pyruvate carboxylase. Purification, properties and cation specificity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pyruvate Carboxylase Deficiency The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- To cite this document: BenchChem. [Chemical structure and properties of Pyruvate Carboxylase-IN-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613511#chemical-structure-and-properties-of-pyruvate-carboxylase-in-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com